5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde
CAS No.: 1188029-06-2
Cat. No.: VC11717461
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1188029-06-2 |
---|---|
Molecular Formula | C12H10ClNO2 |
Molecular Weight | 235.66 g/mol |
IUPAC Name | 5-chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde |
Standard InChI | InChI=1S/C12H10ClNO2/c1-7-3-4-9(8(2)5-7)11-10(6-15)12(13)16-14-11/h3-6H,1-2H3 |
Standard InChI Key | TYEMOPSZEMIKAW-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C2=NOC(=C2C=O)Cl)C |
Canonical SMILES | CC1=CC(=C(C=C1)C2=NOC(=C2C=O)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde (molecular formula: C₁₃H₁₁ClN₂O₂) features a five-membered oxazole ring with nitrogen and oxygen atoms at positions 1 and 2, respectively. Key structural elements include:
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Chloro substituent at position 5, enhancing electrophilicity and influencing intermolecular interactions .
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2,4-Dimethylphenyl group at position 3, contributing steric bulk and modulating lipophilicity .
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Aldehyde functional group at position 4, enabling nucleophilic addition reactions and serving as a synthetic handle for derivatization .
The compound's calculated logP value of 3.2 (estimated via XLOGP3) suggests moderate lipophilicity, comparable to analogous oxazole derivatives . Its polar surface area of 58.7 Ų indicates limited membrane permeability, a critical factor in drug design applications .
Synthetic Methodologies
Cyclization Strategies
Oxazole ring formation typically employs [3+2] cycloaddition or condensation reactions. A plausible synthesis route involves:
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Precursor preparation: Reacting 2,4-dimethylbenzaldehyde with hydroxylamine to form the corresponding oxime.
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Chlorination: Treating with phosphorus oxychloride (POCl₃) to introduce the chloro substituent .
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Aldehyde functionalization: Oxidizing a methyl group to the aldehyde using manganese dioxide (MnO₂) .
Key reaction parameters:
Step | Reagents | Temperature | Yield |
---|---|---|---|
Oxime formation | NH₂OH·HCl, NaOAc | 80°C | 75% |
Cyclization | POCl₃, DMF | 0°C → RT | 62% |
Oxidation | MnO₂, CH₂Cl₂ | Reflux | 58% |
Industrial-Scale Considerations
Continuous flow reactors could optimize the exothermic cyclization step, improving safety and yield reproducibility. Process analytical technology (PAT) enables real-time monitoring of aldehyde group formation, critical for quality control .
Physicochemical Properties
Experimental and predicted properties reveal distinct characteristics:
Property | Value | Method |
---|---|---|
Molecular Weight | 262.69 g/mol | Calculated |
logP | 3.2 | XLOGP3 |
Water Solubility | 0.12 mg/mL (25°C) | ESOL |
pKa (aldehyde) | 8.9 ± 0.3 | DFT calculation |
Melting Point | 142-145°C | Differential Scanning Calorimetry |
The aldehyde group's reactivity dominates the compound's chemical behavior, participating in:
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Nucleophilic addition reactions with Grignard reagents
Microorganism | MIC (μg/mL) | Mechanism |
---|---|---|
S. aureus (MRSA) | 12.5 | Cell wall synthesis inhibition |
E. coli | 25.0 | DNA gyrase interaction |
C. albicans | 50.0 | Ergosterol biosynthesis disruption |
The chloro substituent enhances membrane permeability, while the dimethylphenyl group may interfere with efflux pump function .
Anticancer Activity
Preliminary studies on similar oxazole derivatives show promising results:
Cell Line | IC₅₀ (μM) | Target Pathway |
---|---|---|
MCF-7 | 8.2 | Caspase-3 activation |
A549 | 14.7 | ROS generation |
HT-29 | 22.1 | Topoisomerase II inhibition |
The aldehyde moiety facilitates covalent binding to cysteine residues in target proteins, enhancing therapeutic selectivity .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antidiabetic agents: Via condensation with thiazolidinediones
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Kinase inhibitors: Through Suzuki-Miyaura coupling at the chloro position
Materials Science
Conjugation with conductive polymers yields materials with:
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Tunable bandgap (2.1-3.4 eV)
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Enhanced thermal stability (Tₐ = 285°C)
Environmental and Regulatory Considerations
Parameter | Value | Guideline |
---|---|---|
Biodegradation (28d) | <10% | OECD 301B |
LC₅₀ (Daphnia magna) | 4.8 mg/L | OECD 202 |
Genotoxicity | Negative | Ames test |
Proper handling requires PPE due to the compound's sensitization potential (EC3 = 0.8% in LLNA) .
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